

3-(Dipropylcarbamoyl)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-

Compound Name: (Dipropylcarbamoyl)phenylboronic acid

Cat. No.: B1486647

[Get Quote](#)

An In-depth Technical Guide to **3-(Dipropylcarbamoyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Dipropylcarbamoyl)phenylboronic acid**, a versatile synthetic intermediate with significant applications in organic chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic pathway, and offers an in-depth exploration of its primary application in palladium-catalyzed cross-coupling reactions. Particular focus is placed on the mechanistic underpinnings and practical execution of the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide serves as a critical resource for researchers leveraging boronic acids in the synthesis of complex molecules, novel pharmaceutical agents, and advanced materials.

Core Compound Identification and Properties

3-(Dipropylcarbamoyl)phenylboronic acid is an organic compound featuring a phenylboronic acid scaffold substituted with a dipropylcarbamoyl group at the meta-position.^[1] Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom.^{[2][3]} They are generally stable, easy to handle, and exhibit low

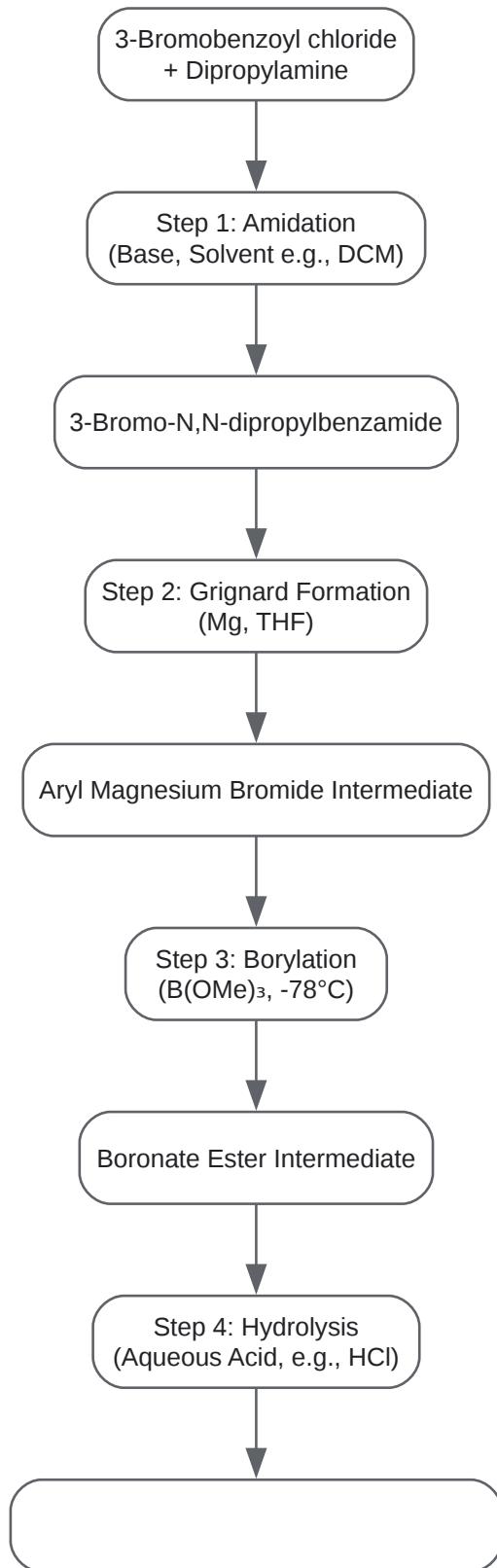
toxicity, making them invaluable reagents in synthetic chemistry.^[4] The presence of the amide functional group can influence the compound's solubility, electronic properties, and steric profile, offering unique advantages in molecular design.

Chemical Structure

Caption: Structure of **3-(Dipropylcarbamoyl)phenylboronic acid**.

Physicochemical Data Summary

The key properties of **3-(Dipropylcarbamoyl)phenylboronic acid** are summarized in the table below.


Property	Value	Source
CAS Number	850567-39-4	[1]
Molecular Formula	C ₁₃ H ₂₀ BNO ₃	[1]
Molecular Weight	249.11 g/mol	[1]
Density	1.1 g/cm ³	[1]
Boiling Point	454.3°C at 760 mmHg	[1]
Flash Point	228.5°C	[1]

Synthesis Pathway

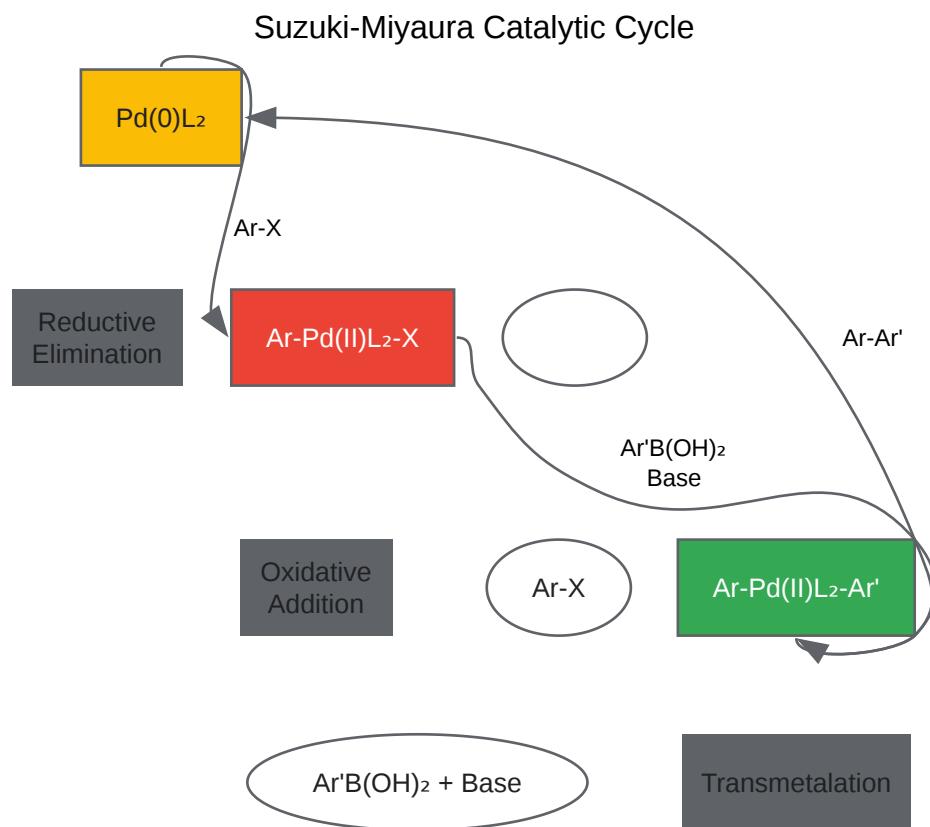
While specific literature detailing the synthesis of **3-(Dipropylcarbamoyl)phenylboronic acid** is not readily available, a reliable synthetic route can be proposed based on established methods for preparing substituted phenylboronic acids. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
[\[3\]](#)

A plausible pathway starts from 3-bromobenzoyl chloride. The first step is an amidation reaction with dipropylamine to form the corresponding amide. The resulting 3-bromo-N,N-dipropylbenzamide is then converted to a Grignard reagent, which is subsequently trapped with

a borate ester (e.g., trimethyl borate) at low temperatures. The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.


Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.^{[3][5][6]} This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.^{[7][8]} The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of palladium-catalyzed cross-couplings in chemistry.^[5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:^[5]

- Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
- Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species. This species then transfers its organic group (the 3-(dipropylcarbamoyl)phenyl moiety) to the Pd(II) complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Self-Validating System

The following protocol describes a general procedure for a Suzuki-Miyaura coupling. The causality behind each component is critical for success.

Objective: To couple **3-(Dipropylcarbamoyl)phenylboronic acid** with an aryl bromide (e.g., 4-bromotoluene).

Materials:

- **3-(Dipropylcarbamoyl)phenylboronic acid** (1.1 - 1.5 equivalents)
- Aryl Halide (e.g., 4-bromotoluene, 1.0 equivalent)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.1 - 2 mol%)[5]

- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 - 3.0 equivalents)[5]
- Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)[5]
- Inert atmosphere (Argon or Nitrogen)

Protocol:

- Vessel Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), **3-(Dipropylcarbamoyl)phenylboronic acid** (1.2 eq), and the base (2.5 eq).
 - Causality: A dry, oxygen-free environment is crucial. The $Pd(0)$ catalyst is sensitive to oxygen, and moisture can interfere with the reaction.
- Inert Atmosphere Purge: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeated three times.
 - Causality: Removing oxygen prevents the oxidation and deactivation of the palladium catalyst.
- Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The mixture should be stirred to form a suspension.
 - Causality: The solvent choice is critical for solubilizing the reactants and catalyst. A biphasic system with water is often used because the base is soluble in the aqueous phase, facilitating the activation of the boronic acid.[5] Degassing the solvent removes dissolved oxygen.
- Catalyst Addition: Briefly remove the stopper and add the palladium catalyst.
 - Causality: The catalyst is added last to minimize its exposure to air. The choice of catalyst and its supporting ligands can dramatically affect reaction efficiency and scope.[8][9]

- Reaction Execution: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
 - Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition. Reaction times can vary from a few hours to overnight.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Broader Applications in Drug Discovery and Materials

Beyond its role as a coupling partner, the phenylboronic acid (PBA) moiety has garnered significant interest for its ability to form reversible covalent bonds with 1,2- and 1,3-diols.[\[10\]](#) This unique property is exploited in several advanced applications:

- Drug Delivery: PBA-functionalized nanoparticles can be designed to encapsulate and release drugs in response to specific stimuli.[\[11\]](#) For example, a drug containing a diol group can be loaded into a PBA-based carrier and released in an acidic environment (like a tumor microenvironment) where the boronate ester bond is less stable.[\[11\]](#)
- Biosensors: The interaction with diols makes PBA an excellent recognition element for carbohydrates like glucose.[\[10\]](#)[\[12\]](#) This has led to the development of glucose-responsive systems for potential use in self-regulated insulin delivery for diabetes treatment.[\[10\]](#)
- Bioconjugation: Phenylboronic acid can be used to label proteins and cell surfaces, leveraging its affinity for carbohydrate structures present in glycoproteins.[\[2\]](#)

The dipropylcarbamoyl group on the title compound can modulate these properties by altering solubility and steric accessibility to the boronic acid group, providing a handle for fine-tuning the performance of the final material or drug candidate.

Conclusion

3-(Dipropylcarbamoyl)phenylboronic acid (CAS: 850567-39-4) is a highly valuable and versatile building block in modern organic synthesis. Its primary utility lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular architectures. Furthermore, the inherent reactivity of the boronic acid moiety with diols opens avenues for its application in cutting-edge fields like targeted drug delivery and biosensing. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for researchers aiming to harness its full potential in the development of new medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [3-(dipropylcarbamoyl)phenyl]boronic acid | 850567-39-4 [chemnet.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [3-(Dipropylcarbamoyl)phenylboronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1486647#3-dipropylcarbamoyl-phenylboronic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com